molecular formula C24H24FN3O5S2 B2579201 N-(3-(5-(3-fluorophenyl)-1-((4-methoxyphenyl)sulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide CAS No. 851783-08-9

N-(3-(5-(3-fluorophenyl)-1-((4-methoxyphenyl)sulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide

Cat. No.: B2579201
CAS No.: 851783-08-9
M. Wt: 517.59
InChI Key: DPNFICKJMYSUDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-(3-(5-(3-fluorophenyl)-1-((4-methoxyphenyl)sulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide is a dihydropyrazole derivative featuring a 3-fluorophenyl substituent at position 5, a 4-methoxyphenylsulfonyl group at position 1, and an ethanesulfonamide moiety attached to a phenyl ring at position 2. The sulfonamide and sulfonyl groups in this compound likely enhance its binding affinity and solubility, while the fluorine atom may improve metabolic stability .

Properties

IUPAC Name

N-[3-[3-(3-fluorophenyl)-2-(4-methoxyphenyl)sulfonyl-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24FN3O5S2/c1-3-34(29,30)27-20-9-5-6-17(15-20)23-16-24(18-7-4-8-19(25)14-18)28(26-23)35(31,32)22-12-10-21(33-2)11-13-22/h4-15,24,27H,3,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPNFICKJMYSUDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)NC1=CC=CC(=C1)C2=NN(C(C2)C3=CC(=CC=C3)F)S(=O)(=O)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24FN3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

517.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-(5-(3-fluorophenyl)-1-((4-methoxyphenyl)sulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound can be classified as a sulfonamide derivative, featuring a pyrazole core substituted with various aromatic groups. Its molecular formula is C21H22FN2O4SC_{21}H_{22}FN_2O_4S with a molecular weight of approximately 426.48 g/mol. The presence of the sulfonamide group is significant as it often correlates with diverse biological activities.

Biological Activity

1. Antimicrobial Activity

Sulfonamides are known for their broad-spectrum antimicrobial properties. Research indicates that derivatives of sulfonamides exhibit significant antibacterial and antifungal activities. For instance, compounds similar to the target compound have shown efficacy against various strains of bacteria and fungi, including Candida albicans and Escherichia coli .

2. Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives. A study on structurally related compounds demonstrated that they could inhibit cancer cell proliferation through mechanisms such as tubulin polymerization disruption . The IC50 values for some derivatives were reported to be below 2 µg/mL against various cancer cell lines, indicating potent activity.

3. Anti-inflammatory Effects

Sulfonamides have also been investigated for their anti-inflammatory properties. The compound's structure suggests it may inhibit pathways involved in inflammation, similar to other sulfonamide derivatives that have been shown to reduce inflammatory markers in vitro .

The biological activities of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Sulfonamides often act as competitive inhibitors of enzymes involved in folate synthesis in bacteria, thereby exerting their antibacterial effects.
  • Disruption of Cellular Processes : The pyrazole moiety may interfere with cellular processes such as mitosis and apoptosis in cancer cells.
  • Modulation of Inflammatory Pathways : By inhibiting cyclooxygenase (COX) enzymes or other inflammatory mediators, the compound may reduce inflammation.

Case Studies

Several studies have evaluated the biological activity of similar compounds:

StudyCompoundActivityIC50 Value
Pyrazole derivativeAntibacterial≤ 25 µg/mL
Sulfonamide analogAnticancer< 2 µg/mL
Pyrazole derivativeAnti-inflammatoryNot specified

Scientific Research Applications

Medicinal Chemistry Applications

Proton Pump Inhibition and Gastroprotective Effects

Research indicates that this compound exhibits proton pump inhibitory activity, which is crucial for the treatment of gastrointestinal disorders. It has shown effectiveness in reducing gastric damage and enhancing defensive factors against conditions such as gastritis and reflux esophagitis. The compound's ability to eliminate Helicobacter pylori, a bacterium associated with peptic ulcers, further underscores its therapeutic potential in gastroenterology .

Antimicrobial Activity

The compound has demonstrated promising antimicrobial properties, particularly against Helicobacter pylori. Its unique structure allows it to interact effectively with bacterial targets, making it a candidate for developing new antibiotics. This is particularly relevant given the rising antibiotic resistance observed in many bacterial strains today .

Research on Allosteric Modulation

In the context of neuropharmacology, compounds similar to N-(3-(5-(3-fluorophenyl)-1-((4-methoxyphenyl)sulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide have been studied for their role as allosteric modulators of metabotropic glutamate receptors. These receptors are implicated in various neurological disorders, and modulation could lead to novel therapeutic strategies .

Agricultural Applications

Pesticidal Properties

The compound has been explored for its insecticidal properties. Research indicates that derivatives of pyrazole compounds can be effective against various agricultural pests, including insects and nematodes. This application is vital for developing safer and more effective pest control agents in agriculture .

Case Study 1: Gastroprotective Efficacy

A study focusing on the gastroprotective effects of this compound demonstrated significant reductions in gastric lesions in animal models. The mechanism was attributed to the inhibition of gastric acid secretion and enhancement of mucosal defense mechanisms .

Case Study 2: Antimicrobial Efficacy Against Helicobacter pylori

In vitro studies have shown that this compound effectively inhibits the growth of Helicobacter pylori. The minimum inhibitory concentration (MIC) was determined to be significantly lower than that of conventional antibiotics, suggesting its potential as a novel therapeutic agent for treating infections caused by this bacterium .

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structural Variations

(a) Dihydropyrazole Derivatives
  • Compound: Name: N-(3-(5-(4-(Dimethylamino)phenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide. Key Differences:
  • Replaces the 3-fluorophenyl group with a 4-(dimethylamino)phenyl substituent.
  • Uses a methylsulfonyl group instead of 4-methoxyphenylsulfonyl.
  • Methanesulfonamide replaces ethanesulfonamide. The smaller methylsulfonyl group may reduce steric hindrance compared to the bulkier 4-methoxyphenylsulfonyl .
(b) Pyrano[2,3-c]Pyrazole Derivatives ()
  • Compound 4p: Structure: Features a pyrano[2,3-c]pyrazole core with a 4-methoxybenzenesulfonamide group. Key Differences: The fused pyran ring introduces additional rigidity, which could influence binding kinetics. The absence of a fluorophenyl group reduces hydrophobicity compared to the target compound .
  • Compound 4q: Structure: Contains a 4-(trifluoromethyl)benzenesulfonamide substituent.
(c) Pyrazole-Carbothioamide Derivatives ()
  • Compound in :
    • Structure : 5-(4-Fluorophenyl)-3-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-N-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide.
    • Key Differences : Replaces the sulfonamide with a carbothioamide group and incorporates a triazole ring. The 4-fluorophenyl substituent (vs. 3-fluorophenyl in the target) may alter spatial orientation in biological targets .

Substituent Effects on Physicochemical Properties

Compound Substituent(s) Molecular Formula Molar Mass (g/mol) Key Properties
Target Compound 3-Fluorophenyl, 4-methoxyphenylsulfonyl, ethanesulfonamide Not explicitly provided Hypothesized enhanced solubility and binding affinity
Compound 4-(Dimethylamino)phenyl, methylsulfonyl C₁₉H₂₄N₄O₄S₂ 436.55 CAS: 852141-62-9; potential for improved electron donation
4p () 4-Methoxybenzenesulfonamide C₂₈H₂₁F₃N₄NaO₄S 589.11 (HRMS) m.p. 72.0–72.7 °C; moderate yield (76%)
4q () 4-Trifluoromethylbenzenesulfonamide C₂₈H₁₈F₆N₄NaO₃S 627.09 (HRMS) m.p. 153.7–154.1 °C; lower yield (62%)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.